1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE
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Overview
Description
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The addition of a fluorophenyl group and a sulfone moiety enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the sulfone group. Common synthetic routes include:
Condensation Reaction: o-Phenylenediamine reacts with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
Sulfone Introduction: The benzimidazole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfone group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes, such as DNA synthesis and repair.
Receptor Binding: It binds to specific receptors on the cell surface, leading to the disruption of signaling pathways.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE is unique due to its combination of a benzimidazole core, a fluorophenyl group, and a sulfone moiety. Similar compounds include:
1H-1,3-BENZIMIDAZOL-1-YL (4-CHLOROPHENYL) SULFONE: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
1H-1,3-BENZIMIDAZOL-1-YL (4-BROMOPHENYL) SULFONE: Contains a bromine atom, which affects its reactivity and biological activity.
1H-1,3-BENZIMIDAZOL-1-YL (4-NITROPHENYL) SULFONE: The nitro group significantly alters the compound’s electronic properties and reactivity.
These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDOHRUKGRVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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